L-Homoserine

描述

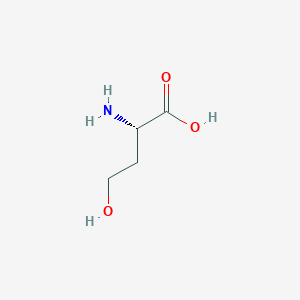

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 | |

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Homoserine: From Metabolic Fulcrum to Synthetic Workhorse

Introduction: Beyond the Proteome

In the vast landscape of molecular biology, L-Homoserine (Hse) occupies a unique and critical position. While not one of the 20 proteinogenic amino acids encoded by the standard genetic code, its significance is profound.[1] this compound is a central metabolic intermediate in the aspartate pathway, serving as the final common precursor for the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in bacteria, fungi, and plants.[1][2] This metabolic branch point makes it a key regulatory hub and a prime target for metabolic engineering.

Beyond its natural role, this compound's chiral C4 structure, featuring amino, hydroxyl, and carboxyl groups, makes it a functionally rich and versatile building block for synthetic chemistry.[3] Its applications are expanding rapidly, ranging from the industrial-scale microbial production of valuable chemicals to its use as a chiral precursor in the synthesis of pharmaceuticals, agrochemicals, and research tools.[4][5] This guide provides an in-depth exploration of this compound's structure, chemical properties, metabolic significance, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Core Structure and Physicochemical Properties

Understanding the fundamental characteristics of this compound is paramount to its effective application. It is the L-enantiomer of 2-amino-4-hydroxybutanoic acid, differing from L-serine by the insertion of an additional methylene group in its side chain.[1] This seemingly minor structural change has significant implications for its chemical reactivity and biological function.

Key Identifiers and Properties

The quantitative data below are essential for experimental design, from calculating molar concentrations for biochemical assays to selecting appropriate solvents for synthesis and purification.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-4-hydroxybutanoic acid | [1][6] |

| CAS Number | 672-15-1 | [1][7][8] |

| Molecular Formula | C₄H₉NO₃ | [1][6][7] |

| Molecular Weight | 119.12 g/mol | [1][6][7][8] |

| Appearance | White or almost white crystalline powder | [7] |

| Melting Point | 203 °C (with decomposition) | [1][6][7][9] |

| Water Solubility | 1100 g/L (at 30°C) | [10] |

| Optical Rotation [α]D²⁰ | -5.5 to -8.0° (in dilute water) | [7] |

Section 2: The Metabolic Crossroads: Biosynthesis and Regulation

This compound is synthesized from L-aspartate via the aspartate metabolic pathway, a series of enzymatic reactions essential for many organisms but absent in animals, making it an attractive target for antimicrobial and herbicide development.[2] The biosynthesis begins with the phosphorylation of L-aspartate and proceeds through the key intermediate, L-aspartate-4-semialdehyde.[2]

The final step is the reduction of L-aspartate-4-semialdehyde, a reaction catalyzed by the NADPH-dependent enzyme homoserine dehydrogenase (encoded by the thrA gene in E. coli).[1][2]

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. L -高丝氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 672-15-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the L-Homoserine Biosynthesis Pathway in Escherichia coli

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Centrality of L-Homoserine in Bacterial Metabolism

In the intricate metabolic landscape of Escherichia coli, this compound emerges not as a final product for protein synthesis, but as a critical metabolic node.[1] It stands at a crucial juncture, directing the flow of carbon and nitrogen from aspartate towards the biosynthesis of essential amino acids, namely threonine, methionine, and isoleucine.[1][2] This pathway's absence in animals elevates its enzymes to prime targets for the development of novel antimicrobial agents and herbicides.[1][3] A comprehensive understanding of the this compound biosynthesis pathway is therefore paramount for endeavors in metabolic engineering, synthetic biology, and the discovery of new therapeutic agents. This guide provides a detailed exploration of the enzymatic reactions, regulatory networks, and experimental methodologies pertinent to the study of this vital metabolic route in E. coli.

The Core Pathway: A Three-Step Enzymatic Cascade from L-Aspartate

The biosynthesis of this compound from L-aspartate in E. coli is a seemingly straightforward three-step enzymatic process. However, the elegance of this pathway lies in its intricate regulation and its integration with central carbon metabolism. The journey begins with the phosphorylation of L-aspartate, a reaction that commits the molecule to the aspartate family of amino acids.[2][3]

Step 1: The Commitment Step - Phosphorylation of L-Aspartate by Aspartate Kinase

The inaugural and rate-limiting step of the pathway is the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate.[2][3] This reaction is catalyzed by aspartate kinase (AK) . To exert fine control over the flux into the different branches of the aspartate pathway, E. coli employs three distinct isozymes of aspartate kinase, each subject to differential regulation by the downstream end-product amino acids:[3][4]

-

Aspartate Kinase I (AKI) : Encoded by the thrA gene, this isozyme is part of a bifunctional protein that also possesses homoserine dehydrogenase activity (see Step 3). AKI activity is allosterically inhibited by L-threonine.[3][5]

-

Aspartate Kinase II (AKII) : Encoded by the metL gene, this isozyme is also a bifunctional protein with homoserine dehydrogenase activity. AKII is not subject to feedback inhibition but its expression is repressed by L-methionine.[2][3]

-

Aspartate Kinase III (AKIII) : Encoded by the lysC gene, this isozyme is allosterically inhibited by L-lysine.[3][6]

This multi-isozyme strategy allows E. coli to independently modulate the synthesis of threonine, methionine, and lysine in response to cellular needs.[3]

Table 1: Aspartate Kinase Isozymes in E. coli

| Isozyme | Gene | Regulation |

| Aspartate Kinase I (AKI) | thrA | Feedback inhibition by L-threonine |

| Aspartate Kinase II (AKII) | metL | Repression by L-methionine |

| Aspartate Kinase III (AKIII) | lysC | Feedback inhibition by L-lysine |

Step 2: Reduction to a Semialdehyde - The Role of Aspartate-Semialdehyde Dehydrogenase

The second step involves the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[2][7] This reaction is catalyzed by aspartate-semialdehyde dehydrogenase (ASADH) , encoded by the asd gene.[8][9] The mechanism of ASADH is thought to proceed through a thioester intermediate, where a cysteine residue in the active site attacks the substrate.[7][10] This enzyme is a critical branch point, as its product, aspartate-β-semialdehyde, is a precursor for both the this compound and L-lysine biosynthetic pathways.[4][7] Unlike the preceding step, there is currently no evidence to suggest that ASADH is subject to feedback inhibition by pathway metabolites.[8]

Step 3: The Final Reduction to this compound by Homoserine Dehydrogenase

The terminal step in the synthesis of this compound is the NADPH-dependent reduction of L-aspartate-β-semialdehyde, catalyzed by homoserine dehydrogenase (HDH) .[2][11] Similar to aspartate kinase, E. coli possesses two isozymes of homoserine dehydrogenase:

-

Homoserine Dehydrogenase I (HDH-I) : This is the dehydrogenase domain of the bifunctional thrA gene product, which also contains AKI activity.[5][12] The activity of HDH-I is allosterically inhibited by L-threonine.[5]

-

Homoserine Dehydrogenase II (HDH-II) : This is the dehydrogenase domain of the bifunctional metL gene product, which also has AKII activity.[4] The expression of metL is repressed by L-methionine.[2]

The dual functionality of the thrA and metL gene products provides a streamlined and co-regulated synthesis of the early intermediates in the threonine and methionine branches of the aspartate pathway.

Visualizing the Pathway: A Graphviz Representation

Caption: The this compound biosynthesis pathway in E. coli, illustrating the enzymatic steps, gene names, and key regulatory feedback loops.

Regulatory Networks: Maintaining Metabolic Homeostasis

The production of this compound is tightly controlled to prevent the wasteful overproduction of its amino acid derivatives. This regulation occurs at both the enzymatic and genetic levels.

Allosteric Feedback Inhibition

As previously mentioned, the activities of Aspartate Kinase I and III, as well as Homoserine Dehydrogenase I, are directly inhibited by the end-products of their respective pathways (L-threonine and L-lysine).[3][5][13] This rapid and reversible mechanism allows for the immediate shutdown of the pathway when the cellular concentration of these amino acids is sufficient.

Transcriptional Regulation

In addition to allosteric control, the expression of the genes involved in this compound biosynthesis is also regulated. The thrLABC operon, which includes the thrA gene, is subject to attenuation.[2] This mechanism involves the formation of alternative RNA secondary structures in the leader transcript (thrL) in response to the availability of charged tRNAThr. When threonine levels are high, transcription is terminated prematurely. Conversely, low levels of threonine lead to the full transcription of the operon.

The expression of the metL gene is controlled by the metJ repressor, which, in the presence of the corepressor S-adenosylmethionine (a downstream product of methionine), binds to the operator region and blocks transcription.[2]

Experimental Protocols: A Guide to Studying the Pathway

A thorough investigation of the this compound biosynthesis pathway necessitates a combination of genetic, biochemical, and analytical techniques. The following protocols provide a framework for key experiments.

Protocol 1: Aspartate Kinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of aspartate kinase. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

MgSO₄ (40 mM)

-

KCl (10 mM)

-

Phosphoenolpyruvate (PEP) (1 mM)

-

NADH (0.25 mM)

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

-

ATP solution (various concentrations)

-

L-aspartate solution (various concentrations)

-

Purified or crude cell extract containing aspartate kinase

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgSO₄, KCl, PEP, NADH, and PK/LDH.

-

Pre-incubate the reaction mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding a known amount of the enzyme source (cell extract or purified protein).

-

Start the measurement by adding L-aspartate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the rate of ADP production from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To study feedback inhibition, include varying concentrations of L-threonine or L-lysine in the reaction mixture.[14]

Protocol 2: Overexpression and Purification of Homoserine Dehydrogenase

This protocol outlines the steps for producing and purifying a recombinant His-tagged homoserine dehydrogenase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series) containing the thrA or metL gene

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Grow a culture in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate for a further 3-4 hours at a suitable temperature (e.g., 30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged homoserine dehydrogenase with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein into a suitable storage buffer.

Protocol 3: Fed-Batch Fermentation for this compound Production

This protocol provides a general framework for the production of this compound in a bioreactor using a metabolically engineered E. coli strain.

Materials:

-

Engineered E. coli strain with enhanced this compound production (e.g., with deletions in thrB and metA, and overexpression of a feedback-resistant thrA).[15][16]

-

Seed culture medium (e.g., LB)

-

Fermentation medium (defined mineral medium with a carbon source like glucose)

-

Feeding solution (concentrated glucose solution)

-

pH control agent (e.g., ammonium hydroxide)

-

Antifoam agent

Procedure:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony into the seed medium and incubating overnight.[16]

-

Bioreactor Setup: Sterilize a bioreactor containing the initial fermentation medium.[16]

-

Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature (e.g., 37°C), pH (e.g., 7.0), and dissolved oxygen (DO) at set points.[16]

-

Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding the concentrated glucose solution to maintain a low glucose concentration in the fermenter. This prevents the formation of inhibitory byproducts.

-

Monitoring and Sampling: Regularly monitor key parameters (pH, DO, temperature, off-gas composition). Take samples periodically to measure cell density (OD₆₀₀), residual glucose, and this compound concentration using methods like HPLC.[16]

-

Harvesting: Continue the fermentation until this compound production ceases.

Metabolic Engineering Strategies for Enhanced this compound Production

The native this compound biosynthesis pathway in E. coli is not optimized for high-level production of this intermediate. Metabolic engineering strategies are crucial to redirect carbon flux towards this compound and prevent its further conversion.

Key Engineering Targets:

-

Blocking Competing Pathways: Deletion of genes that consume this compound, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase), is a primary step to block the synthesis of threonine and methionine, respectively.[4][16]

-

Overexpression of Key Biosynthetic Enzymes: Increasing the expression of a feedback-resistant version of thrA can significantly enhance the carbon flux towards this compound.[4][15]

-

Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of the precursor L-aspartate, such as ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase), can increase the availability of the starting material.[2][4]

-

Redox Cofactor Engineering: The biosynthesis of this compound is an NADPH-dependent process.[2] Engineering the central metabolism to increase the availability of NADPH can further boost production.[2][8]

-

Export Engineering: Overexpression of exporter proteins like RhtA can facilitate the secretion of this compound into the medium, which can alleviate potential feedback inhibition and toxicity.[2]

Concluding Remarks

The this compound biosynthesis pathway in E. coli is a well-characterized yet continually relevant area of study. Its central role in amino acid metabolism and its absence in higher organisms make it an attractive target for both industrial biotechnology and antimicrobial drug development. A deep understanding of the enzymatic mechanisms, intricate regulatory networks, and the application of robust experimental and metabolic engineering strategies, as outlined in this guide, will be instrumental in harnessing the full potential of this vital metabolic pathway.

References

-

Karsten, W. E. (1998). Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli. PubMed. [Link]

-

Wikipedia. (2023). Aspartate kinase. Wikipedia. [Link]

-

Karsten, W. E., & Viola, R. E. (1991). Purification of aspartase and aspartokinase-homoserine dehydrogenase I from Escherichia coli by dye-ligand chromatography. PubMed. [Link]

-

Niu, K., et al. (2022). [Advances in the biosynthesis of this compound and its derivatives by metabolic engineering of Escherichia coli]. Sheng Wu Gong Cheng Xue Bao. [Link]

-

Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Microbial Cell Factories. [Link]

-

Zhang, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Food Science & Technology. [Link]

-

Biswas, D. K., Mazumder, R., & Biswas, C. (1968). Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B. Journal of Biological Chemistry. [Link]

-

M-CSA. (n.d.). Aspartate-semialdehyde dehydrogenase. Mechanism and Catalytic Site Atlas. [Link]

-

Véron, M., Falcoz-Kelly, F., & Cohen, G. N. (1974). Structure, function, and possible origin of a bifunctional allosteric enzyme, Escherichia coli aspartokinase I-homoserine dehydrogenase I. CRC Critical Reviews in Biochemistry. [Link]

-

Zhang, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. ACS Food Science & Technology. [Link]

-

Liu, J., et al. (2020). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology. [Link]

-

Ammor, F. Z., et al. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Microbiology. [Link]

-

Hou, L., et al. (2022). Metabolic Engineering of Escherichia coli for High-Yield Production of this compound Using Glycerol as a Sole Carbon Source. ResearchGate. [Link]

-

Jin, Y., et al. (2024). The biosynthetic pathway of this compound in E. coli and the feedback inhibition on key enzymes. ResearchGate. [Link]

-

Paulus, H. (1984). Regulation and structure of aspartokinase in the genus Bacillus. Journal of Biosciences. [Link]

-

Moore, R. A., et al. (2004). A structural basis for the mechanism of aspartate-β-semialdehyde dehydrogenase from Vibrio cholerae. Protein Science. [Link]

-

Jin, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. ResearchGate. [Link]

-

Lee, S. Y., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology. [Link]

-

Wang, Y., et al. (2021). Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense: from experiment to MD simulations. RSC Advances. [Link]

-

UniProt. (n.d.). thrA - Bifunctional aspartokinase/homoserine dehydrogenase 1 - Escherichia coli (strain K12). UniProtKB. [Link]

-

Faehnle, C. R., et al. (2011). Catalytic mechanism of the reversible aspartate β-semialdehyde... ResearchGate. [Link]

-

UniProt. (n.d.). asd - Aspartate-semialdehyde dehydrogenase - Escherichia coli (strain K12). UniProtKB. [Link]

-

Mao, X., et al. (2021). Highly efficient production of this compound in Escherichia coli by engineering a redox balance route. Metabolic Engineering. [Link]

-

Wikipedia. (2023). Homoserine dehydrogenase. Wikipedia. [Link]

-

Lee, S. Y., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology. [Link]

-

Arai, R., et al. (2015). Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction. FEBS Open Bio. [Link]

-

Noda, H., et al. (2024). Functional analysis of feedback inhibition-insensitive aspartate kinase identified in a threonine-accumulating mutant of Saccharomyces cerevisiae. Applied and Environmental Microbiology. [Link]

-

Cohen, G. N., Stanier, R. Y., & Le Bras, G. (1969). Regulation of the Biosynthesis of Amino Acids of the Aspartate Family in Coliform Bacteria and Pseudomonads. Journal of Bacteriology. [Link]

-

Faehnle, C. R., et al. (2005). The initial step in the archaeal aspartate biosynthetic pathway catalyzed by a monofunctional aspartokinase. Journal of Molecular Biology. [Link]

-

Dowhan, W., & Snell, E. E. (1970). Purification and Properties of d-Serine Dehydrase from Escherichia coli. Journal of Biological Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 4. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense : from experiment to MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09153G [pubs.rsc.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. Chemical and kinetic mechanisms of aspartate-beta-semialdehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Structural insight into activation of homoserine dehydrogenase from the archaeon Sulfolobus tokodaii via reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. benchchem.com [benchchem.com]

The Silent Architects: A Technical History of N-Acyl-L-Homoserine Lactones and the Dawn of Quorum Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Curious Glow to a Universal Language

For much of the history of microbiology, bacteria were viewed as solitary organisms, existing as independent entities. The notion of coordinated, multicellular-like behavior was a concept reserved for higher organisms. This paradigm shifted dramatically with the study of a seemingly simple phenomenon: the eerie, nocturnal glow of the marine bacterium, Vibrio fischeri. The story of N-acyl-L-homoserine lactones (AHLs) is not merely the discovery of a new class of molecules; it is the unveiling of a sophisticated and widespread mechanism of bacterial communication—quorum sensing—that has revolutionized our understanding of the microbial world. This guide delves into the technical journey of this discovery, from the foundational experiments that first hinted at cell-to-cell signaling to the advanced analytical techniques that continue to expand the known vocabulary of this intricate chemical language.

I. The Genesis of an Idea: "Autoinduction" in Vibrio fischeri

The seeds of quorum sensing were sown in the late 1960s and early 1970s through the pioneering work of J. Woodland Hastings and his postdoctoral fellow, Kenneth Nealson.[1][2] They observed a fascinating behavior in the bioluminescent bacterium Vibrio fischeri: it only produced light when the population reached a high cell density.[3][4] This density-dependent regulation of light production was termed "autoinduction."[3] The central hypothesis was that the bacteria were releasing a signaling molecule into their environment, which they termed an "autoinducer."[3] As the bacterial population grew, this molecule would accumulate, and upon reaching a critical threshold, it would trigger the expression of the genes responsible for bioluminescence.[3]

Causality Behind the Experimental Design:

The early experiments were elegantly designed to test this hypothesis of a diffusible signaling molecule. The researchers observed that if the growth medium of a high-density, light-producing culture was collected and added to a low-density, non-luminescent culture, the latter would prematurely begin to glow. This strongly suggested the presence of an extracellular factor that could induce the bioluminescent phenotype.

II. Unmasking the Messenger: The Isolation and Structural Elucidation of the First AHL

While the concept of autoinduction was compelling, the chemical identity of the signaling molecule remained a mystery for over a decade. The breakthrough came in 1981 from the meticulous work of Anatol Eberhard and his colleagues.[3] They successfully isolated and identified the autoinducer from the cell-free culture supernatant of Vibrio fischeri strain MJ-1.[3][5] The molecule was revealed to be N-(3-oxohexanoyl)-L-homoserine lactone.[3] This discovery was a landmark achievement, providing the first concrete evidence of a chemical signaling molecule used by bacteria for cell-to-cell communication and laying the groundwork for the entire field of quorum sensing.[6]

Foundational Experimental Protocol: Isolation and Characterization of N-(3-oxohexanoyl)-L-homoserine lactone

The protocol employed by Eberhard's team, while rudimentary by today's standards, was a testament to their ingenuity and perseverance. It established a fundamental workflow that would be adapted for the discovery of numerous other AHLs.

Step 1: Large-Scale Bacterial Culture Vibrio fischeri MJ-1 was cultured in large volumes of a suitable broth medium to generate a sufficient quantity of the autoinducer in the supernatant for subsequent chemical analysis.[3]

Step 2: Solvent Extraction The cell-free culture medium was subjected to liquid-liquid extraction using a nonpolar organic solvent, such as ethyl acetate. This partitioned the relatively nonpolar autoinducer from the aqueous medium, providing the first step of purification and concentration.[3]

Step 3: Evaporation and Crude Extract Preparation The organic solvent was carefully removed under reduced pressure, yielding a crude extract containing the autoinducer and other lipid-soluble molecules.[3]

Step 4: Chromatographic Purification The crude extract was further purified using silica gel column chromatography. This technique separates compounds based on their polarity, allowing for the isolation of the autoinducer from other components of the extract.[3]

Step 5: Structural Elucidation The purified compound was then subjected to the most advanced analytical techniques of the time to determine its chemical structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the precise molecular weight and elemental composition of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton (¹H) NMR spectroscopy was instrumental in determining the arrangement of atoms and the overall three-dimensional structure, revealing the characteristic homoserine lactone ring and the 3-oxohexanoyl acyl side chain.[3]

III. The LuxI/LuxR Paradigm: A Conserved System of Signal Synthesis and Reception

The discovery of the AHL molecule was quickly followed by the identification of the genetic machinery responsible for its production and detection.[6][7] Two key proteins, LuxI and LuxR, were identified as the core components of the Vibrio fischeri quorum sensing system.[6]

-

LuxI: The autoinducer synthase, responsible for catalyzing the synthesis of N-(3-oxohexanoyl)-L-homoserine lactone.[6]

-

LuxR: A cytoplasmic receptor and transcriptional activator.[6]

This LuxI/LuxR system became the archetypal model for AHL-mediated quorum sensing in Gram-negative bacteria.[4]

The Signaling Pathway: A Self-Reinforcing Loop

The mechanism of the LuxI/LuxR system is a classic example of a positive feedback loop, allowing for a rapid and coordinated response once a quorum is reached.

Sources

- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Lighting the way: how the Vibrio fischeri model microbe reveals the complexity of Earth’s “simplest” life forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. its.caltech.edu [its.caltech.edu]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to L-Homoserine as a Precursor for Methionine and Threonine Synthesis

Introduction: The Centrality of L-Homoserine in Amino Acid Biosynthesis

In the intricate web of cellular metabolism, certain molecules stand out as critical nodes, directing the flow of precursors into divergent and essential pathways. This compound is a prime example of such a metabolite.[1][2] As a non-proteinogenic α-amino acid, its significance lies not in its direct incorporation into proteins, but in its role as the final common intermediate for the biosynthesis of the essential amino acids L-threonine and L-methionine in bacteria, fungi, and plants.[1][2][3] Understanding the enzymatic control and regulatory logic at this metabolic branch point is paramount for researchers in fields ranging from metabolic engineering to drug development. This guide provides a detailed exploration of the pathways originating from this compound, the sophisticated regulatory mechanisms that govern metabolic flux, and field-proven methodologies for their investigation.

The biosynthesis of this compound itself originates from the aspartate pathway, where L-aspartate is sequentially converted to L-aspartate-4-semialdehyde, which is then reduced by homoserine dehydrogenase to yield this compound.[1][4] From this juncture, the metabolic fate of this compound is committed to one of two branches, each under tight regulatory control to meet the cell's demand for protein synthesis and other critical cellular functions.

Caption: Overview of this compound's position in the aspartate metabolic pathway.

Part I: The Threonine Synthesis Pathway: A Direct Phosphorylation Route

The conversion of this compound to L-threonine is a relatively direct, two-step enzymatic process that is highly conserved across various organisms.[3][5]

Mechanism and Enzymology

-

Phosphorylation by Homoserine Kinase (HSK): The first committed step is the ATP-dependent phosphorylation of the terminal hydroxyl group of this compound, catalyzed by homoserine kinase (EC 2.7.1.39).[6][7] This reaction yields O-phospho-L-homoserine (OPH) and ADP.[5][7] The rationale for this phosphorylation event is twofold: it "activates" the hydroxyl group, transforming it into a better leaving group (phosphate), and it traps the intermediate within the cell.

-

Synthesis by Threonine Synthase (TS): The second and final step is catalyzed by threonine synthase (EC 4.2.3.1), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[8] Threonine synthase orchestrates a complex reaction involving the elimination of the phosphate group from OPH and a subsequent hydrolysis, which results in the formation of L-threonine.[8]

Caption: The enzymatic conversion of this compound to L-Threonine and its regulation.

Regulatory Control: Feedback Inhibition

To prevent the wasteful overproduction of threonine, the pathway is tightly regulated. The primary control point is the allosteric feedback inhibition of upstream enzymes. In many bacteria, threonine directly inhibits the activity of both aspartate kinase and homoserine dehydrogenase.[4][9][10] This ensures that when threonine levels are sufficient, the entire pathway leading to its synthesis is throttled down, conserving cellular resources. The bifunctional E. coli enzyme aspartokinase I-homoserine dehydrogenase I is a classic example of this regulation.[10]

Experimental Validation: Homoserine Kinase Activity Assay

A robust understanding of this pathway requires accurate measurement of its key enzymes. The activity of homoserine kinase is a critical parameter.

Causality Behind Experimental Choices: A coupled-enzyme assay is often preferred for its continuous monitoring capabilities and high sensitivity. This approach avoids the direct measurement of O-phospho-L-homoserine, which can be challenging. Instead, it measures the production of ADP, a universal product of kinase reactions. By coupling ADP production to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH), the kinase activity can be monitored spectrophotometrically as a decrease in absorbance at 340 nm. This provides a real-time, quantitative measure of enzyme velocity.

Protocol 1: Coupled Spectrophotometric Assay for Homoserine Kinase

-

Objective: To determine the specific activity of purified homoserine kinase.

-

Principle: The production of ADP is coupled to the oxidation of NADH in a two-step reaction catalyzed by pyruvate kinase and lactate dehydrogenase. The rate of NADH disappearance, measured at A340, is stoichiometric with the rate of homoserine phosphorylation.

-

Reagents:

-

Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 150 mM KCl.

-

Substrates: 100 mM this compound, 50 mM ATP.

-

Coupling System: 10 mM phosphoenolpyruvate (PEP), 1 mM NADH, 20 units/mL pyruvate kinase, 30 units/mL lactate dehydrogenase.

-

Enzyme: Purified homoserine kinase at various dilutions.

-

-

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing 800 µL of Assay Buffer, 100 µL of Coupling System solution, and 50 µL of this compound solution.

-

Add a known concentration of purified homoserine kinase (e.g., 1-5 µg) and mix by gentle inversion.

-

Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the ATP solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Self-Validation System:

-

Negative Control 1 (No Enzyme): A reaction mixture without homoserine kinase should show no change in A340, confirming that the observed activity is enzyme-dependent.

-

Negative Control 2 (No Homoserine): A reaction mixture lacking the primary substrate, this compound, should also show no activity, validating substrate specificity.

-

-

Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate into µmol of ADP produced per minute. Specific activity is then expressed as U/mg of enzyme (where 1 U = 1 µmol/min).

Part II: The Methionine Synthesis Pathway: A Multi-step Journey of Sulfur Incorporation

The pathway from this compound to L-methionine is more complex, involving the activation of the homoserine side chain followed by the incorporation of a sulfur atom. Bacteria and fungi have evolved two primary strategies for this: the transsulfuration pathway and the direct sulfhydrylation pathway.[11][12]

Mechanism and Enzymology

Step 1: Activation of this compound Before sulfur can be incorporated, the γ-hydroxyl group of homoserine must be activated. This is achieved by esterification.

-

In many gram-negative bacteria like E. coli, homoserine O-succinyltransferase (encoded by metA) uses succinyl-CoA to produce O-succinyl-L-homoserine (OSH).[12][13]

-

In many gram-positive bacteria, fungi, and yeast, homoserine O-acetyltransferase (encoded by metX or MET2) uses acetyl-CoA to produce O-acetyl-L-homoserine (OAH).[12][13][14]

Step 2: Sulfur Incorporation

-

Transsulfuration Pathway: This pathway, prominent in E. coli, uses cysteine as the sulfur donor.[12][15]

-

Direct Sulfhydrylation Pathway: This pathway is common in bacteria like Pseudomonas and Corynebacterium and uses inorganic sulfide (S²⁻) as the sulfur source.[11][17][18]

Step 3: Methylation to Methionine The final step in both pathways is the methylation of L-homocysteine to form L-methionine, a reaction catalyzed by methionine synthase (metE or metH).[16]

Caption: Divergent pathways for methionine synthesis from this compound.

Regulatory Control: A Multi-layered Approach

Methionine biosynthesis is regulated by both feedback inhibition and transcriptional repression.

-

Feedback Inhibition: In E. coli, homoserine O-succinyltransferase is allosterically inhibited by the final product, L-methionine, and its activated form, S-adenosylmethionine (SAM).[19][20] This provides rapid, fine-tuned control over the pathway's entry point.

-

Transcriptional Repression: The expression of the met genes is often controlled by a repressor protein (e.g., MetJ in E. coli) that binds to the DNA in the presence of the corepressor, SAM.[20] When methionine levels are high, SAM is abundant, leading to the shutdown of gene transcription for the biosynthetic enzymes.

Experimental Validation: Metabolic Flux Analysis

To understand the partitioning of this compound between the threonine and methionine pathways, metabolic flux analysis (MFA) using stable isotopes is the gold standard.

Causality Behind Experimental Choices: By growing cells on a medium containing a ¹³C-labeled carbon source (e.g., [U-¹³C₆]glucose), the label will be incorporated into all downstream metabolites. Mass spectrometry (LC-MS/MS) or NMR can then be used to analyze the mass isotopomer distribution (MID) in threonine and methionine isolated from cellular proteins.[21][22] The specific labeling patterns observed in these amino acids provide quantitative constraints that allow for the calculation of the relative flux through each competing pathway. This method provides an integrated, in-vivo measurement of pathway activity that is superior to in-vitro enzyme assays for understanding systemic metabolic behavior.[22][23][24]

Caption: A generalized workflow for ¹³C-based Metabolic Flux Analysis (MFA).

Data Summary: Kinetic Properties of Key Enzymes

The efficiency and regulation of these pathways are fundamentally governed by the kinetic parameters of their constituent enzymes. While these values can vary by organism and experimental conditions, the following table provides representative data for key enzymes from E. coli.

| Enzyme | Gene | Substrate(s) | Kₘ | Inhibitor(s) | Source |

| Homoserine Kinase | thrB | This compound | ~0.1 - 0.5 mM | L-Threonine | [5] |

| Threonine Synthase | thrC | O-Phosphohomoserine | ~0.2 mM | - | [25] |

| Homoserine O-succinyltransferase | metA | This compound | ~0.6 mM | L-Methionine, SAM | [19] |

| Cystathionine γ-synthase | metB | O-Succinylhomoserine | ~0.1 mM | - | [16] |

Conclusion

This compound stands as a critical metabolic control point, with its fate meticulously governed by a sophisticated interplay of allosteric regulation and transcriptional control. The divergent pathways to threonine and methionine exemplify elegant solutions to the challenge of resource allocation within the cell. For researchers, a deep understanding of the enzymology, regulation, and appropriate analytical methodologies is essential for endeavors in metabolic engineering, drug discovery, and fundamental biochemistry. The protocols and conceptual frameworks presented here offer a robust foundation for the quantitative investigation of this vital metabolic nexus.

References

- Chemist Ai. Compare the regulation of methionine and threonine biosynthesis.

- Hwang, B. J., et al. (2002). Methionine biosynthesis and its regulation in Corynebacterium glutamicum: parallel pathways of transsulfuration and direct sulfhydrylation. PubMed.

- Biocyclopedia. Interrelationships Between Threonine and Methionine Biosynthesis.

- Joshi, V., et al. (2010). Interdependence of threonine, methionine and isoleucine metabolism in plants: accumulation and transcriptional regulation under abiotic stress. PubMed.

- Roscher, A., et al. (1998). Retrobiosynthetic Nuclear Magnetic Resonance Analysis of Amino Acid Biosynthesis and Intermediary Metabolism. Metabolic Flux in Developing Maize Kernels1. Plant Physiology, Oxford Academic.

- Vita, A., et al. (1999). Allosteric transition of aspartokinase I-homoserine dehydrogenase I studied by time-resolved fluorescence. PubMed.

- Neidhardt, F. C., et al. (2008). Amino Acid Metabolism and Fluxes. EcoSal Plus.

- Gruzdev, N., et al. (2023). Direct- and trans-sulfurylation of methionine biosynthesis in bacteria. ResearchGate.

- Hesse, H., & Hoefgen, R. (2003). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, Oxford Academic.

- Hacham, Y., et al. (2003). Methionine and threonine biosynthesis pathways in Escherichia coli. ResearchGate.

- Noda, S., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. mBio.

- Wikipedia. Homoserine.

- Leighty, R. W., & Antoniewicz, M. R. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. PMC, PubMed Central.

- Taylor & Francis. Homoserine kinase – Knowledge and References.

- Kimura, E. (2006). Amino Acid Biosynthesis Pathways, Regulation and Metabolic Engineering. ReadingSample.

- Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. PNAS.

- Amir, R., et al. (2006). Methionine and threonine biosynthesis pathways in Escherichia coli (A). ResearchGate.

- Wikipedia. Homoserine kinase.

- Creative Proteomics MFA. Amino Acid Metabolic Flux Analysis.

- Chen, Z., et al. (2013). Rational Design of Allosteric Regulation of Homoserine Dehydrogenase by a Nonnatural Inhibitor l-Lysine. ACS Synthetic Biology, ACS Publications.

- Wikipedia. Homoserine dehydrogenase.

- Wikipedia. Transsulfuration pathway.

- Park, S. D., et al. (2002). Corynebacterium glutamicum Utilizes both Transsulfuration and Direct Sulfhydrylation Pathways for Methionine Biosynthesis. ResearchGate.

- Zhang, Y., et al. (2024). Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. PMC, PubMed Central.

- Bourhy, P., et al. (1997). Homoserine O-acetyltransferase, involved in the Leptospira meyeri methionine biosynthetic pathway, is not feedback inhibited. PMC, NIH.

- Vermeij, P., & Kertesz, M. A. (2001). The methionine biosynthetic pathway from homoserine in Pseudomonas putida involves the metW, metX, metZ, metH and metE gene products. PubMed.

- Kingsbury, J. M., et al. (2004). Homoserine Toxicity in Saccharomyces cerevisiae and Candida albicans Homoserine Kinase (thr1Δ) Mutants. Eukaryotic Cell, ASM Journals.

- Gruzdev, N., et al. (2023). Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine. Request PDF, ResearchGate.

- Lee, M., & Leustek, T. (2009). Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana. PubMed.

- Ginger, M. L., et al. (2013). Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei. PubMed Central.

- Zhang, Y., et al. (2024). Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. PubMed.

- M-CSA. Threonine synthase - Mechanism and Catalytic Site Atlas.

- Wikipedia. Homoserine O-acetyltransferase.

- Cai, D., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. PMC.

- Stipanuk, M. H. (2004). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. PMC, PubMed Central.

- HMDB. Showing Protein Homoserine O-acetyltransferase (HMDBP13993). Human Metabolome Database.

- Li, Y., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. PMC.

- Assay Development for Protein Kinase Enzymes. (2012). NCBI, NIH.

- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.

- Wu, Z., & Daniel, T. O. (1995). Immunoassay protocol for quantitation of protein kinase activities. PubMed.

- Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols.

- Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. (2017). Springer Protocols.

Sources

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Homoserine and quorum-sensing acyl homoserine lactones as alternative sources of threonine: a potential role for homoserine kinase in insect-stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Homoserine kinase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. chemistai.org [chemistai.org]

- 10. Allosteric transition of aspartokinase I-homoserine dehydrogenase I studied by time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methionine biosynthesis and its regulation in Corynebacterium glutamicum: parallel pathways of transsulfuration and direct sulfhydrylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 15. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. The methionine biosynthetic pathway from homoserine in Pseudomonas putida involves the metW, metX, metZ, metH and metE gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino Acid Metabolism and Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 25. Interrelationships Between Threonine and Methionine Biosynthesis [biocyclopedia.com]

L-Homoserine: A Linchpin in Bacterial and Plant Metabolism and Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Homoserine, a non-proteinogenic α-amino acid, occupies a central and critical position in the metabolic architecture of bacteria and plants. Far from being a mere metabolic intermediate, it represents a key branch-point in the biosynthesis of essential amino acids and, in the bacterial realm, serves as the foundational scaffold for a sophisticated chemical communication system. This technical guide provides a comprehensive exploration of the multifaceted biological functions of this compound. We will dissect its biosynthesis, its pivotal role in anabolic pathways, and its emerging significance as a signaling molecule. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound metabolism, offering insights into potential targets for antimicrobial agents and strategies for crop improvement.

Introduction: The Centrality of this compound

This compound is a four-carbon α-amino acid that is structurally similar to serine but with an additional methylene group in its side chain. While not incorporated into proteins, its significance lies in its role as a crucial precursor in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine[1][2][3]. The metabolic pathways originating from L-aspartate, which lead to this compound and its derivatives, are collectively known as the aspartate family pathway[4][5][6]. This pathway is present in bacteria, archaea, fungi, and plants, but is notably absent in mammals, making the enzymes involved attractive targets for the development of novel antibiotics and herbicides[7].

In recent years, the role of this compound has expanded beyond that of a simple metabolic intermediate. In the bacterial kingdom, it is the precursor to N-acythis compound lactones (AHLs), a major class of signaling molecules that orchestrate collective behaviors in a process known as quorum sensing[8][9]. In plants, there is growing evidence that this compound itself, or its derivatives, can act as signaling molecules, influencing growth, development, and interactions with microorganisms[10][11][12].

This guide will provide a detailed examination of the biosynthesis and diverse functions of this compound in both bacteria and plants, highlighting the key enzymatic steps, regulatory mechanisms, and the broader physiological implications. We will also delve into established experimental protocols for the study of this important molecule.

This compound in Bacteria: A Hub of Metabolism and Communication

In the bacterial domain, this compound is a cornerstone of both primary metabolism and intercellular communication. Its synthesis and subsequent conversion are tightly regulated to meet the cell's demand for essential amino acids and to coordinate group behaviors.

Biosynthesis of this compound: The Aspartate Pathway

The synthesis of this compound in bacteria is a three-step enzymatic conversion starting from L-aspartate, a product of the tricarboxylic acid (TCA) cycle[13][14][15]. This pathway is a branch of the larger aspartate metabolic network[7][16].

The key enzymatic steps are as follows:

-

Phosphorylation of Aspartate: The pathway is initiated by aspartate kinase (AK) , which phosphorylates the β-carboxyl group of L-aspartate to form β-aspartyl-phosphate. This step consumes one molecule of ATP. In many bacteria, including Escherichia coli, there are multiple isoforms of AK that are subject to feedback inhibition by the downstream amino acids lysine, threonine, and methionine, ensuring tight regulation of the pathway's entry point[17][18][19].

-

Reduction of β-Aspartyl-Phosphate: The second step is catalyzed by aspartate-semialdehyde dehydrogenase (ASD) , which reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde. This reaction requires the reducing power of NADPH[15][16]. L-aspartate-β-semialdehyde is a critical branch point, as it can be directed towards either lysine biosynthesis or the synthesis of this compound[2].

-

Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, a reaction catalyzed by homoserine dehydrogenase (HSD) . This enzyme also utilizes NADPH as a cofactor[15][20]. The activity of HSD is often allosterically inhibited by threonine, providing another layer of regulatory control[17][18].

Caption: Bacterial biosynthesis of this compound from L-Aspartate.

This compound as a Metabolic Precursor

Once synthesized, this compound serves as a critical branch-point for the synthesis of two essential amino acids:

-

Threonine Biosynthesis: this compound is phosphorylated by homoserine kinase (encoded by the thrB gene in E. coli) to form O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase [2][20].

-

Methionine Biosynthesis: The pathway to methionine begins with the acylation of this compound. In E. coli and other enteric bacteria, homoserine O-succinyltransferase (encoded by the metA gene) catalyzes the transfer of a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine[15][21][22]. This is the first committed step in methionine biosynthesis in these organisms[23]. In other bacteria, an acetyl group is used instead.

This compound and Quorum Sensing: The Genesis of N-Acythis compound Lactones (AHLs)

Perhaps one of the most fascinating roles of this compound in bacteria is its function as the precursor to N-acythis compound lactones (AHLs), a class of signaling molecules central to quorum sensing in many Gram-negative bacteria[8][9]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a collective manner[10][24].

AHLs are synthesized by the enzyme LuxI-type AHL synthase . This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain[9]. The diversity of AHLs arises from variations in the length and modification of the acyl chain[24][25][26].

Caption: Synthesis of N-acythis compound lactones (AHLs) from this compound derived precursors.

The accumulation of AHLs in the environment allows a bacterial population to sense its density. Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type transcriptional regulators, leading to the expression of genes involved in a variety of processes, including biofilm formation, virulence factor production, and bioluminescence[8][9].

Toxicity and Transport

Interestingly, while this compound is an essential intermediate, high concentrations can be toxic to some bacteria, such as E. coli[27][28]. The mechanisms of toxicity are not fully elucidated but may involve competition with other amino acids for tRNA charging[28]. To mitigate this, bacteria have evolved efficient transport systems to export this compound when it is overproduced[2][28].

This compound in Plants: A Metabolic Nexus with Signaling Overtones

Similar to bacteria, this compound in plants is a central intermediate in the biosynthesis of essential amino acids. However, its roles are expanding to include potential signaling functions, particularly in the context of plant-microbe interactions.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants mirrors the bacterial pathway, occurring within the plastids[29][30]. The pathway starts with L-aspartate and proceeds through the same three enzymatic steps catalyzed by aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase[4][31][32].

The regulation of this pathway in plants is also complex, involving multiple isoforms of the key enzymes that are subject to allosteric feedback inhibition by the end-product amino acids lysine, threonine, and methionine[6][29][30]. This intricate regulatory network ensures a balanced production of these essential amino acids according to the plant's metabolic needs[5][29].

Caption: Biosynthesis of this compound and its derivatives in plants.

This compound as a Precursor to Essential Amino Acids

In plants, this compound is the precursor for the synthesis of threonine, methionine, and isoleucine[4][6].

-

Threonine and Isoleucine Synthesis: this compound is first phosphorylated by homoserine kinase to O-phospho-L-homoserine. This intermediate is then converted to L-threonine by threonine synthase . L-threonine can then be further metabolized to L-isoleucine through a separate series of enzymatic reactions[33].

-

Methionine Synthesis: The pathway to methionine in plants also proceeds via O-phospho-L-homoserine, which is then converted through a series of reactions involving cystathionine to L-methionine[33][34].

This compound in Plant Signaling and Development

Emerging research indicates that this compound and its derivatives play a role in plant signaling and development, particularly in the context of interactions with bacteria[10][11][12].

Plants can perceive and respond to bacterial AHLs[35][36]. Interestingly, some plant responses to AHLs are dependent on the enzymatic degradation of these molecules to this compound[10][37]. For instance, it has been shown that plants possess enzymes, such as fatty acid amide hydrolase (FAAH), that can hydrolyze the amide bond of AHLs, releasing this compound[10][37].

The accumulation of this compound in plant tissues can then elicit a range of physiological responses:

-

Growth Promotion: At low concentrations, this compound can promote plant growth, potentially by stimulating transpiration and nutrient uptake[10][37].

-

Growth Inhibition: At higher concentrations, this compound can inhibit root growth, a response that may be mediated by the stimulation of ethylene production[10].

These findings suggest a fascinating interplay where plants can "eavesdrop" on bacterial quorum sensing signals and respond to the presence of dense bacterial populations in their vicinity. This has significant implications for understanding the complex chemical dialogues that occur in the rhizosphere.

Experimental Protocols and Methodologies

The study of this compound and its metabolic pathways requires a range of biochemical and analytical techniques. Below are outlines of key experimental protocols.

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Table 1: Comparison of Methods for this compound Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC with Pre-column Derivatization | This compound is derivatized with a fluorescent tag (e.g., o-phthalaldehyde) and separated by reverse-phase HPLC. | High sensitivity and specificity. | Derivatization step can be time-consuming. |

| GC-MS | This compound is derivatized to a volatile compound and separated by gas chromatography, followed by mass spectrometric detection. | High sensitivity and provides structural information for confirmation. | Requires derivatization and can be complex to optimize. |

Enzymatic Assay for Homoserine Dehydrogenase (HSD)

The activity of HSD can be measured spectrophotometrically by monitoring the reduction of NADP⁺ to NADPH (or the oxidation of NADPH) at 340 nm[38][39][40][41].

Step-by-Step Protocol for HSD Activity Assay (Oxidative Direction):

-

Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM CHES, pH 9.0)

-

This compound (substrate, e.g., 50 mM)

-

NADP⁺ (cofactor, e.g., 0.5 mM)

-

KCl (e.g., 150 mM, as some HSDs are activated by monovalent cations)

-

-

Initiate the Reaction: Add the purified enzyme or cell-free extract to the reaction mixture to a final volume of, for example, 1 mL.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate Activity: The rate of NADPH formation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion and Future Perspectives

This compound stands as a molecule of profound biological importance in both bacteria and plants. Its central role in the biosynthesis of essential amino acids has long been appreciated. However, the discovery of its function as the precursor to bacterial quorum sensing signals and its emerging role in plant signaling have opened up new avenues of research.

For drug development professionals, the enzymes of the this compound biosynthetic pathway remain attractive targets for the development of novel antimicrobial agents. A deeper understanding of the regulation of this pathway can inform strategies for metabolic engineering to enhance the production of valuable amino acids in microorganisms.

For agricultural scientists, unraveling the role of this compound in plant-microbe interactions could lead to new strategies for promoting plant growth and enhancing disease resistance. The ability of plants to respond to bacterial signals via this compound highlights the intricate chemical communication that shapes ecosystems.

Future research will undoubtedly continue to uncover the multifaceted roles of this pivotal molecule, further solidifying its importance in the fundamental processes of life.

References

-

Curien, G., et al. (2009). Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters. The Plant Journal, 58(3), 517-533. [Link]

-

Hell, R., et al. (2010). Cellular Biology of Sulfur and Its Functions in Plants. Plant Cell Monographs, 17, 1-27. [Link]

-

Cohen, G. N., et al. (1969). Regulation of the biosynthesis of amino acids of the aspartate family in Coliform bacteria and Pseudomonads. Bacteriological Reviews, 33(3), 424-436. [Link]

-

Li, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. Journal of Agricultural and Food Chemistry, 71(33), 12536-12546. [Link]

-

Chen, Z., et al. (2018). Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli. Applied and Environmental Microbiology, 84(13), e00567-18. [Link]

-

Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl this compound Lactones are Dependent on Enzymatic Degradation to this compound. ACS Chemical Biology, 9(7), 1624-1635. [Link]

-

Wikipedia. (n.d.). Homoserine. [Link]

-

Paperial Biological Technology. (n.d.). This compound Manufacturing and Export. [Link]

-

Galili, G. (2011). The aspartate-family pathway of plants. Plant Science, 180(1), 1-11. [Link]

-

Ortíz-Castro, R., et al. (2021). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules, 26(11), 3294. [Link]

-

Angelovici, R., et al. (2010). The multifaceted role of aspartate-family amino acids in plant metabolism. Journal of Experimental Botany, 61(3), 723-737. [Link]

-

Jander, G., & Joshi, V. (2010). Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana. The Arabidopsis Book, 8, e0137. [Link]

-

Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrobial Agents and Chemotherapy, 47(6), 1785-1793. [Link]

-

Wikipedia. (n.d.). N-Acyl homoserine lactone. [Link]

-

Stanier, R. Y., et al. (1966). Regulation of the Biosynthesis of Amino Acids of the Aspartate Family in Coliform Bacteria and Pseudomonads. Journal of Bacteriology, 91(2), 791-801. [Link]

-

ResearchGate. (n.d.). The biosynthetic pathway of this compound in E. coli and the feedback inhibition on key enzymes. [Link]

-

Li, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acythis compound Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 843924. [Link]

-

PubChem. (n.d.). This compound biosynthesis. [Link]

-

Wang, J., et al. (2024). Metabolic engineering strategies for this compound production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad069. [Link]

-

He, F., et al. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Bioengineering and Biotechnology, 10, 1061981. [Link]

-

Hao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acythis compound Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 13, 843924. [Link]

-

Jo, A., et al. (2020). Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis. Journal of Microbiology and Biotechnology, 30(10), 1541-1549. [Link]

-

Arakawa, K., et al. (2022). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Proceedings of the National Academy of Sciences, 119(40), e2208993119. [Link]

-

Aubert, S., et al. (1997). Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies. Plant Physiology, 113(1), 55-64. [Link]

-

Li, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of this compound. Journal of Agricultural and Food Chemistry, 71(33), 12536-12546. [Link]

-

PubChem. (n.d.). This compound biosynthesis. [Link]

-

UniProt. (n.d.). metA - Homoserine O-succinyltransferase - Escherichia coli (strain K12). [Link]

-

He, F., et al. (2022). Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Bioengineering and Biotechnology, 10, 1061981. [Link]

-

Schikora, A., et al. (2008). Homoserine lactones: Do plants really listen to bacterial talk?. Plant Signaling & Behavior, 3(10), 794-795. [Link]

-

Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl this compound Lactones are Dependent on Enzymatic Degradation to this compound. ACS Chemical Biology, 9(7), 1624-1635. [Link]

-

ResearchGate. (n.d.). The aspartate biosynthetic pathway in microorganisms. [Link]